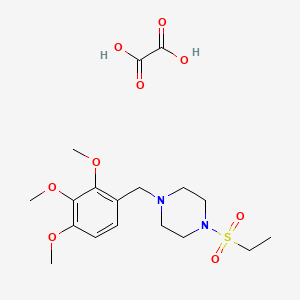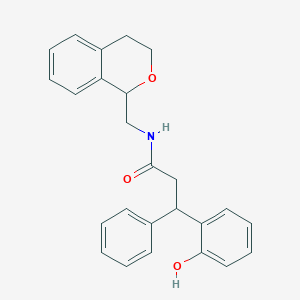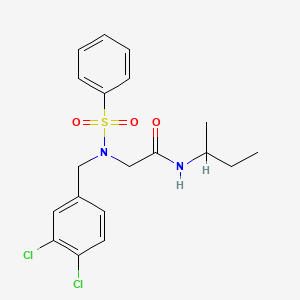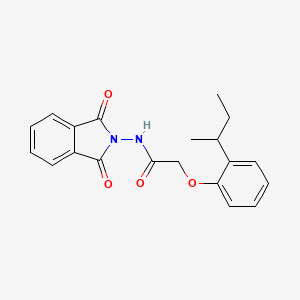
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole, also known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBM is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activation of Akt, a serine/threonine kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under physiological conditions and can be easily dissolved in various solvents, making it suitable for in vitro and in vivo studies. This compound has also been found to have low toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations, including its limited bioavailability and poor pharmacokinetic properties. This compound has a short half-life and is rapidly metabolized in the liver, which may limit its therapeutic potential.
Future Directions
Future research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole should focus on improving its pharmacokinetic properties and bioavailability to enhance its therapeutic potential. The development of novel delivery systems, such as nanoparticles and liposomes, could improve the bioavailability and targeted delivery of this compound. Future studies should also investigate the potential of this compound as a combination therapy with other anti-cancer and anti-inflammatory agents. The mechanism of action of this compound should be further elucidated to identify its molecular targets and signaling pathways. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has shown promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, and future research should focus on improving its pharmacokinetic properties and identifying its molecular targets and signaling pathways.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. This compound has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-10(2)16(15-9)14(17)13-8-18-11-5-3-4-6-12(11)19-13/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDZGZWFHVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)






![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3940524.png)
![N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide](/img/structure/B3940531.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940546.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine](/img/structure/B3940555.png)